molecular formula C19H23N3O2 B12076052 5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid

5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid

Katalognummer: B12076052
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: QWWBAHHTPWZWFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” is a complex organic compound that features a benzoic acid core with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” typically involves multi-step organic reactions. The process might start with the preparation of the benzoic acid core, followed by the introduction of the amino and methyl groups. The piperazine ring is then attached, and finally, the o-tolyl group is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” exerts its effects depends on its interactions with molecular targets. It might bind to specific proteins or enzymes, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-methylbenzoic acid: Lacks the piperazine and o-tolyl groups.

    5-Amino-2-methyl-4-(4-phenyl-piperazin-1-yl)-benzoic acid: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H23N3O2

Molekulargewicht

325.4 g/mol

IUPAC-Name

5-amino-2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C19H23N3O2/c1-13-5-3-4-6-17(13)21-7-9-22(10-8-21)18-11-14(2)15(19(23)24)12-16(18)20/h3-6,11-12H,7-10,20H2,1-2H3,(H,23,24)

InChI-Schlüssel

QWWBAHHTPWZWFH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C(=C3)C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.